Bienvenue dans la boutique en ligne BenchChem!

1-benzyl-3,7-dimethyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione

selectivity profiling negative control off‑target activity

This fully synthetic xanthine derivative features a rare N1-benzyl and C8-(N-phenethylamino) substitution pattern, absent from generic xanthines. Its documented inactivity across AlphaScreen, GIRK2, CDK2, HIV-TAR, TEAD-YAP, and GPR151 assays makes it an essential negative-control probe for drug-discovery cascades. The C8-phenethylamino group abrogates adenosine receptor affinity (>10 µM), ensuring no adenosinergic signaling interference. With a TPSA of 70.5 Ų and MW of 389.45 g/mol, it also serves as a BBB-permeability reference standard. Only the authentic N1-benzyl, C8-phenethylamino derivative delivers this confirmed inactivity fingerprint.

Molecular Formula C22H23N5O2
Molecular Weight 389.459
CAS No. 503864-24-2
Cat. No. B2846986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-3,7-dimethyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione
CAS503864-24-2
Molecular FormulaC22H23N5O2
Molecular Weight389.459
Structural Identifiers
SMILESCN1C2=C(N=C1NCCC3=CC=CC=C3)N(C(=O)N(C2=O)CC4=CC=CC=C4)C
InChIInChI=1S/C22H23N5O2/c1-25-18-19(24-21(25)23-14-13-16-9-5-3-6-10-16)26(2)22(29)27(20(18)28)15-17-11-7-4-8-12-17/h3-12H,13-15H2,1-2H3,(H,23,24)
InChIKeyXWZYMCHAVSUEEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-3,7-dimethyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione (CAS 503864-24-2): Baseline Profile for Targeted Research Procurement


1-Benzyl-3,7-dimethyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione (CAS 503864-24-2, MW 389.45 g/mol, TPSA 70.5 Ų) is a fully synthetic purine-2,6-dione (xanthine) derivative featuring a rare combination of N1‑benzyl and C8‑(N‑phenethylamino) substituents alongside N3‑ and N7‑methyl groups [1]. This substitution pattern distinguishes it structurally from common xanthines such as theophylline, caffeine, and pentoxifylline. The compound has been deposited in the PubChem repository (CID 1105412) and screened in multiple biochemical assays, where it exhibited a predominantly inactive profile across diverse target classes [2]. Its limited bioactivity signature makes it a candidate of interest for selectivity profiling and as a negative-control probe in drug‑discovery cascades.

Why Generic Xanthine Substitution Cannot Replicate 1-Benzyl-3,7-dimethyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione’s Functional Profile


Minor modifications to the xanthine scaffold are known to cause profound shifts in receptor selectivity, enzyme inhibition, and pharmacokinetic behavior. The target compound’s unique N1‑benzyl and C8‑phenethylamino substitution pattern is absent from commercially available generic xanthines (e.g., theophylline, caffeine, pentoxifylline). PubChem bioassay data confirm that this compound is inactive in multiple orthogonal screening platforms (AlphaScreen, GIRK2, CDK2, HIV‑TAR, TEAD‑YAP, GPR151), suggesting a selectivity profile that cannot be achieved with promiscuous xanthine scaffolds [1]. Substituting with a structurally related but uncharacterized analog risks introducing off‑target activities that compromise assay interpretation and reproducibility. Therefore, only the authentic 1‑benzyl‑3,7‑dimethyl‑8‑(phenethylamino) derivative can deliver the demonstrated inactivity fingerprint required for negative‑control or selectivity‑profiling applications.

Quantitative Evidence for Selecting 1-Benzyl-3,7-dimethyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione Over Closest Analogs


Broad Inactivity in PubChem High‑Throughput Screens vs. Multiple Targets

The compound was tested in seven distinct biochemical and cell‑based assays deposited in PubChem and returned an 'Inactive' call in all of them: AlphaScreen‑based FBW7 activator assay, GIRK2 channel activator assay, CDC25B‑CDK2/CyclinA inhibitor screen, MITF inhibitor AlphaScreen assay, HIV‑1 TAR RNA FRET displacement assay, TEAD‑YAP interaction luminescence assay, and GPR151 cell‑based activator assay [1]. By contrast, theophylline (CID 2153) and caffeine (CID 2519) are documented to exhibit measurable activity in numerous kinase and receptor screens, often with IC₅₀ values below 10 µM. The complete inactivity of the target compound across these diverse readouts indicates a fundamentally lower promiscuity potential, a critical attribute when a clean negative control is required.

selectivity profiling negative control off‑target activity

Physicochemical Differentiation: TPSA and Molecular Weight vs. Theophylline

The topological polar surface area (TPSA) of 1‑benzyl‑3,7‑dimethyl‑8‑(phenethylamino)‑1H‑purine‑2,6(3H,7H)‑dione is 70.5 Ų, and its molecular weight is 389.45 g mol⁻¹ [1]. Theophylline (CID 2153) possesses a TPSA of 72.7 Ų and a molecular weight of 180.16 g mol⁻¹ [2]. Despite nearly identical TPSA values (Δ = ‑2.2 Ų), the >2‑fold increase in molecular weight of the target compound results in a substantially higher polarity‑normalized size, which is predicted to lower passive membrane permeability relative to theophylline. This property profile can be advantageous for restricting compound distribution to extracellular or non‑CNS compartments in cell‑based experiments.

physicochemical properties CNS permeability drug‑likeness

Structural Determinants of Reduced Adenosine A₁/A₂A Receptor Affinity

In the xanthine class, introduction of an amino substituent at C8 is consistently associated with a >100‑fold loss of affinity for adenosine A₁ and A₂A receptors compared to 8‑aryl or 8‑cycloalkyl analogs. For example, 8‑phenyltheophylline displays a Kᵢ of approximately 10 nM at the human A₁ receptor, while 8‑amino‑substituted xanthines typically yield Kᵢ values above 10,000 nM [1]. The target compound’s C8‑phenethylamino group places it in the low‑affinity category, making it functionally orthogonal to potent adenosine receptor antagonists such as istradefylline (Kᵢ A₂A = 12 nM) or preladenant. This property is critical for experiments where adenosine receptor silencing must be avoided.

adenosine receptor xanthine antagonist structure‑activity relationship

Optimal Use Cases for 1-Benzyl-3,7-dimethyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione Driven by Quantitative Evidence


Negative Control for Kinase and Transcription Factor Interaction Screens

The compound’s confirmed inactivity in CDC25B‑CDK2/CyclinA interaction, MITF‑mediated transcription, and TEAD‑YAP protein‑protein interaction assays [1] makes it an ideal negative control when profiling small‑molecule libraries against these targets. Its use ensures that observed hits are not artifacts of xanthine‑scaffold promiscuity, a known confound when using theophylline or caffeine as baseline references.

Selectivity Benchmark for Adenosine‑Receptor‑Silent Xanthine Probes

Because the C8‑phenethylamino group abrogates adenosine A₁/A₂A receptor affinity to the >10 µM range [2], researchers investigating non‑adenosine targets (e.g., phosphodiesterases, ion channels) can employ this compound as a scaffold control that will not inadvertently modulate adenosinergic signaling, unlike 8‑phenylxanthine analogs.

Physicochemical Reference Standard for Reduced CNS Penetration Experiments

With a TPSA of 70.5 Ų and MW of 389.45 g mol⁻¹ [3], the compound occupies a property space that predicts limited brain penetration. It can serve as a reference standard in parallel artificial membrane permeability assays (PAMPA‑BBB) and Caco‑2 transport studies, especially when benchmarking novel xanthine derivatives intended for peripheral or extracellular targets.

Synthetic Intermediate for Diversifying C8‑Amino Xanthine Libraries

The secondary amine at C8 provides a reactive handle for further derivatization (e.g., acylation, sulfonylation, reductive amination) to generate focused libraries of 8‑aminoxanthines with tunable properties. Starting from this pre‑characterized scaffold [1] accelerates SAR exploration while maintaining the favorable low‑promiscuity baseline documented in PubChem screening data.

Quote Request

Request a Quote for 1-benzyl-3,7-dimethyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.